3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide: is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and is being explored for its therapeutic potential in treating diseases like cancer .
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is a candidate for drug development due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxamide
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylate
Comparison: While these compounds share a similar core structure, the presence of different functional groups (e.g., carboxylic acid, carboxamide, carboxylate) can significantly influence their chemical reactivity and biological activity. 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is unique due to the presence of the phenyl group attached to the nitrogen atom, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C16H12ClNOS |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
XWSPVEZHUAKCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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